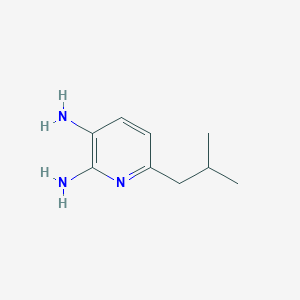

6-Isobutylpyridine-2,3-diamine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

6-(2-methylpropyl)pyridine-2,3-diamine |

InChI |

InChI=1S/C9H15N3/c1-6(2)5-7-3-4-8(10)9(11)12-7/h3-4,6H,5,10H2,1-2H3,(H2,11,12) |

InChI Key |

NPZJGTWCZMOAQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=C(C=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Amination and Reduction

A notable preparation method involves a two-step microwave-assisted process starting from 4-nitro-N-isobutylpyridin-2-amine:

Step 1: Formation of 4-nitro-N-isobutylpyridin-2-amine

Starting material 3-nitropyridin-2-amine is reacted with isobutylamine under microwave irradiation at 170 °C, 800 W power, and 40 bar pressure for 1 hour in acetonitrile solvent. This yields the intermediate 4-nitro-N-isobutylpyridin-2-amine with a 97% yield as a yellow oil.

Characterization data:Step 2: Reduction to this compound

The nitro intermediate (0.50 g, 2.56 mmol) is subjected to catalytic hydrogenation using ammonium formate (0.65 g, 10.22 mmol) and 0.025 g of palladium on carbon (Pd/C) under microwave irradiation for 6 minutes. This leads to reduction of the nitro group to an amino group, yielding this compound as a dark oil with 85% yield.

Characterization data:- ^1H NMR (300 MHz, DMSO): aromatic protons at δ 7.33, 6.64, 6.30 ppm; NH and NH2 protons at δ 5.5 and 4.67 ppm; isobutyl protons at δ 3.12 (t), 1.87 (m), and 0.90 (d, 6H).

- ^13C NMR (151 MHz, DMSO): δ 147.96, 134.82, 129.93, 117.24, 111.82, 48.70, 27.49 ppm.

- Elemental analysis: calculated C 58.51%, H 7.37%, N 34.12%; found C 58.65%, H 7.20%, N 34.67%.

This microwave-assisted method is efficient, with short reaction times and good yields, and uses relatively mild conditions.

General Heating Method with Amines

Other related compounds such as N2-phenylpyridine-2,3-diamine and N2-isobutylpyridine-2,3-diamine can be prepared by heating corresponding 3-nitropyridin-2-amines with the respective amines under microwave irradiation or conventional heating:

- Microwave irradiation at 110–170 °C, 300–800 W power, for 6–60 minutes in acetonitrile with excess amine.

- Purification by column chromatography on silica gel using dichloromethane as eluent.

- This method allows substitution at the N2 position with various amines, including isobutylamine, to yield the diamine derivatives.

Summary Table of Preparation Conditions and Outcomes

Research Outcomes and Notes

- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.

- Use of ammonium formate and Pd/C allows mild, efficient reduction of nitro groups to amines without harsh conditions.

- Purification via silica gel chromatography with dichloromethane is effective for isolating pure diamine products.

- Elemental analysis and NMR data confirm high purity and correct substitution patterns.

- These methods are scalable and adaptable for synthesizing various substituted pyridine diamines with different alkyl or aryl substituents.

Chemical Reactions Analysis

Types of Reactions

6-Isobutylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amine groups.

Substitution: The diamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amine compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Isobutylpyridine-2,3-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s ability to form hydrogen bonds makes it useful in studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Isobutylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The diamine groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Substituent Variations at Position 6

Key structural analogs differ in the substituent at position 6, which modulates electronic, steric, and solubility properties:

Key Observations :

- Lipophilicity : Isobutyl and isopropyl groups increase lipophilicity compared to polar substituents (e.g., oxetan-3-yloxy), enhancing membrane permeability .

- Synthetic Utility : Bromo-substituted derivatives serve as intermediates for synthesizing bioactive imidazo[4,5-b]pyridines with antimicrobial and antioxidant activities .

Anticancer Potential

- This highlights the importance of diamine motifs in anticancer activity.

- Dimerization Products : Pyridine-2,3-diamine dimers, synthesized via oxidative dimerization (catalyzed by Burkholderia sp. MAK1), show promise as anticancer agents . The bulkier isobutyl group in this compound may influence dimer stability or target interactions.

Antimicrobial Activity

- Imidazo[4,5-b]pyridines : 6-Bromopyridine-2,3-diamine derivatives exhibit broad-spectrum antibacterial and antifungal activities . Substituent size (e.g., isobutyl vs. bromo) may alter binding to microbial enzymes.

- Quinoline Diamines: Compounds like Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) demonstrate antimalarial activity, underscoring the role of diamine chains in targeting pathogens .

Solubility and Stability

- Isobutyl vs.

- Dimerization : Pyridine-2,3-diamine derivatives undergo oxidative dimerization to form fused heterocycles, a property shared by this compound. Dimer stability may vary with substituent bulk .

Q & A

Q. How do steric and electronic effects of the isobutyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky isobutyl group hinders Suzuki-Miyaura coupling at adjacent positions. Electronic effects (EDG from NH₂) activate the pyridine ring for electrophilic substitution. Hammett studies (σ values) quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.